molecular formula C7H8BrNS B3390654 2-Bromo-4-cyclobutylthiazole CAS No. 1159820-59-3

2-Bromo-4-cyclobutylthiazole

Cat. No.: B3390654
CAS No.: 1159820-59-3
M. Wt: 218.12 g/mol
InChI Key: HZLZIOSFAYISDN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a cyclobutyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclobutylthiazole typically involves the bromination of a thiazole precursor. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, followed by cyclobutylation using cyclobutyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclobutylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-cyclobutylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or modulate receptor function by binding to allosteric sites .

Comparison with Similar Compounds

    2-Bromo-4-methylthiazole: Similar structure but with a methyl group instead of a cyclobutyl group.

    2-Chloro-4-cyclobutylthiazole: Similar structure but with a chlorine atom instead of bromine.

    4-Cyclobutylthiazole: Lacks the bromine atom at the 2-position.

Uniqueness: 2-Bromo-4-cyclobutylthiazole is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-bromo-4-cyclobutyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-9-6(4-10-7)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZIOSFAYISDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309207
Record name 2-Bromo-4-cyclobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-59-3
Record name 2-Bromo-4-cyclobutylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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